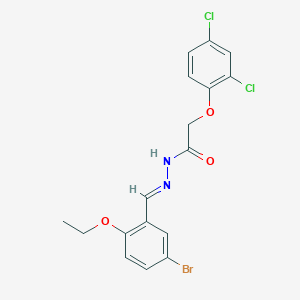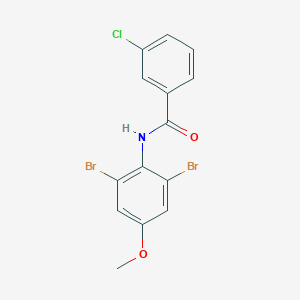![molecular formula C29H25N3O3 B387163 N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B387163.png)
N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide is a complex organic compound with a molecular formula of C29H25N3O3 and a molecular weight of 463.5 g/mol. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where the compound is synthesized via the reaction of an aldehyde or ketone with a primary amine, followed by reduction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include simpler aromatic compounds and amines.
Scientific Research Applications
N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide include:
These compounds share structural similarities, such as the presence of aromatic rings and functional groups, but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H25N3O3 |
|---|---|
Molecular Weight |
463.5g/mol |
IUPAC Name |
2-methyl-N-[4-[[(E)-(2-phenylmethoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C29H25N3O3/c1-21-9-5-7-13-26(21)29(34)31-25-17-15-23(16-18-25)28(33)32-30-19-24-12-6-8-14-27(24)35-20-22-10-3-2-4-11-22/h2-19H,20H2,1H3,(H,31,34)(H,32,33)/b30-19+ |
InChI Key |
BQZRTOQLVSNAJV-NDZAJKAJSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-bromophenoxy)-N'-[4-(hexyloxy)-3-methoxybenzylidene]acetohydrazide](/img/structure/B387081.png)
![2-Bromo-6-({[2-(2-bromo-4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-methylphenol](/img/structure/B387083.png)

![N'-[(2-bromo-1-benzothien-3-yl)methylene]octanohydrazide](/img/structure/B387088.png)

![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-(2-allylphenoxy)acetohydrazide](/img/structure/B387091.png)

![4-(Dimethylamino)benzaldehyde [4-(4-morpholinyl)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B387095.png)
![2-N-[(E)-(3-fluorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B387097.png)


![3,4-Dimethoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B387101.png)
![2-ethoxy-5-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B387103.png)

